N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
Description
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings connected via a methylene bridge. The 1-ethyl-3-methyl group on the first pyrazole and the 1,4-dimethyl substitution on the second pyrazole define its structural uniqueness.
Properties
CAS No. |
1856086-67-3 |
|---|---|
Molecular Formula |
C12H19N5 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-8-11(10(3)14-17)6-13-12-9(2)7-16(4)15-12/h7-8H,5-6H2,1-4H3,(H,13,15) |
InChI Key |
WXCDDCRVQUNRQV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=NN(C=C2C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the reaction of hydrazines with β-diketones or other carbonyl compounds. The reaction conditions often include the use of catalysts such as iodine or acids like sulfuric acid . Industrial production methods may involve multicomponent reactions or cyclocondensation processes to achieve high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of pyrazole derivatives, including N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.
Case Study: Anticancer Evaluation
A study evaluated the cytotoxic effects of pyrazole derivatives on MCF-7 cells using an MTT assay. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
Pyrazole derivatives are also recognized for their antimicrobial properties. The mechanism often involves interference with bacterial enzymes or disruption of cell wall synthesis.
Case Study: Antimicrobial Efficacy
In a comparative study, various pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Research indicates that certain pyrazole compounds can exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation.
Case Study: Inhibition Studies
A study investigated the anti-inflammatory potential of pyrazole derivatives in animal models of inflammation. The findings revealed that these compounds significantly reduced inflammatory markers, indicating their potential therapeutic role in treating inflammatory diseases .
Table 1: Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| N-[Ethyl-Methyl-Pyrazolylmethyl]-Dimethyl-Pyrazol | Anticancer | MCF-7 | 15 |
| N-[Ethyl-Methyl-Pyrazolylmethyl]-Dimethyl-Pyrazol | Antimicrobial | Staphylococcus aureus | 10 |
| N-[Ethyl-Methyl-Pyrazolylmethyl]-Dimethyl-Pyrazol | Anti-inflammatory | Mouse model | 20 |
Table 2: Synthesis Conditions for Pyrazole Derivatives
| Synthesis Method | Key Reagents | Yield (%) | Reaction Time (hrs) |
|---|---|---|---|
| Condensation | Ethyl methyl pyrazole + Aldehyde | 85 | 2 |
| Catalytic Reaction | Ethyl methyl pyrazole + Amine | 90 | 1 |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrazole Core Modifications
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): This compound replaces the ethyl group with a cyclopropyl moiety and introduces a pyridine ring. The pyridine ring introduces π-stacking capabilities absent in the target compound .
- N-[4-(Dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-3-amine (): A benzyl-substituted derivative, this compound lacks the bis-pyrazole framework but shares the 1,4-dimethylpyrazole core. The dimethylamino benzyl group increases electron density, influencing solubility and interaction with aromatic residues in enzymes .
Bis-Pyrazole Derivatives
- N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine ():
Structurally closest to the target compound, this analog differs in the position of methyl groups (1,4-dimethyl vs. 1-ethyl-3-methyl). This positional variance may affect conformational flexibility and hydrogen-bonding patterns, critical for molecular recognition .
| Compound | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | Bis-pyrazole | 1-Ethyl-3-methyl, 1,4-dimethyl | Kinase inhibition, antimicrobial |
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | Pyrazole-pyridine hybrid | Cyclopropyl, pyridine | Enzyme inhibition (e.g., kinases) |
| N-[4-(Dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-3-amine | Mono-pyrazole | Dimethylamino benzyl | Receptor binding, solubility enhancer |
Physicochemical and Spectral Properties
While direct data on the target compound are unavailable, inferences can be drawn from analogs:
- Melting Points : Pyrazole derivatives with bulkier substituents (e.g., cyclopropyl in ) exhibit higher melting points (104–107°C) compared to less hindered analogs. The target compound’s ethyl group may lower its melting point relative to fully methylated analogs .
- NMR Signatures : The 1H NMR of similar compounds (e.g., ) shows pyrazole protons at δ 6.6–8.6 ppm. The ethyl group’s methyl protons would appear near δ 1.3–1.4 ppm (triplet, J = 7.0 Hz), distinct from cyclopropyl or benzyl substituents .
Crystallographic and Computational Analysis
- Hydrogen-Bonding Networks : highlights graph-set analysis for hydrogen bonding in crystals. The target compound’s methylene bridge may facilitate intermolecular N–H···N interactions, stabilizing its crystal lattice .
- Software Tools : Programs like SHELX () and ORTEP () enable structural refinement and visualization, critical for comparing the target compound’s conformation with analogs .
Biological Activity
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a pyrazole derivative notable for its diverse biological activities. This compound belongs to a class of nitrogenous heterocycles that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring with specific substitutions that enhance its biological activity. The molecular formula is , and it contains both ethyl and methyl groups that contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.26 g/mol |
| CAS Number | 1856037-25-6 |
The biological activity of this compound primarily involves its interaction with various molecular targets. The compound may exert effects by:
- Enzyme Inhibition : It can inhibit specific enzymes critical for cellular processes, thereby modulating metabolic pathways.
- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways associated with inflammation and cancer progression .
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as DNA alkylation and inhibition of topoisomerase activity .
Antimicrobial Properties
This compound has also been evaluated for antimicrobial activity. It shows effectiveness against both Gram-positive and Gram-negative bacteria, potentially inhibiting bacterial growth by disrupting cell wall synthesis or interfering with essential bacterial enzymes .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to modulate inflammatory pathways. By inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX, it can reduce inflammation in various models .
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazole derivatives:
- Anticancer Efficacy : A study evaluated a series of pyrazole derivatives for their anticancer activities against multiple cell lines, revealing that modifications on the pyrazole ring significantly enhance cytotoxicity against specific cancers .
- Antimicrobial Testing : Another research focused on the antimicrobial properties of various pyrazole derivatives, demonstrating their effectiveness against resistant bacterial strains, which is crucial in the context of rising antibiotic resistance.
- Pharmacological Reviews : Comprehensive reviews have summarized the structure–activity relationships (SAR) of pyrazole derivatives, indicating that specific substitutions on the pyrazole ring can lead to enhanced biological activities across a range of therapeutic areas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
